Methyl 6-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate
CAS No.: 1818847-70-9
Cat. No.: VC4165906
Molecular Formula: C11H10BrNO3
Molecular Weight: 284.109
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1818847-70-9 |
|---|---|
| Molecular Formula | C11H10BrNO3 |
| Molecular Weight | 284.109 |
| IUPAC Name | methyl 6-bromo-1-methyl-2-oxo-3H-indole-4-carboxylate |
| Standard InChI | InChI=1S/C11H10BrNO3/c1-13-9-4-6(12)3-8(11(15)16-2)7(9)5-10(13)14/h3-4H,5H2,1-2H3 |
| Standard InChI Key | BYFDSFCWFJNDJL-UHFFFAOYSA-N |
| SMILES | CN1C(=O)CC2=C(C=C(C=C21)Br)C(=O)OC |
Introduction
Structural Characteristics
Core Indole Framework
The compound’s foundation is a 2,3-dihydro-1H-indole scaffold, a partially saturated variant of the indole heterocycle. The saturation at the 2nd and 3rd positions introduces conformational rigidity, potentially enhancing binding specificity in biological systems . The 2-oxo group further modifies electronic properties, increasing susceptibility to nucleophilic attack and facilitating derivatization .
Substituent Effects
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Bromine at C6: The electron-withdrawing bromine atom enhances electrophilic aromatic substitution reactivity and influences intermolecular interactions, such as halogen bonding .
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Methyl Group at N1: This substituent sterically shields the indole nitrogen, reducing unwanted side reactions and modulating pharmacokinetic properties .
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Carboxylate Ester at C4: The ester group improves lipid solubility, aiding cellular uptake, and serves as a synthetic handle for hydrolysis to carboxylic acid derivatives .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 284.11 g/mol | |
| Density | 1.577 ± 0.06 g/cm³ | |
| Predicted Boiling Point | 500.9 ± 50.0 °C | |
| pKa | -2.15 ± 0.20 |
Synthesis and Reactivity
Synthetic Routes
The synthesis typically involves multi-step strategies:
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Indoline Core Formation: Cyclization of aniline derivatives via Friedel-Crafts acylation or transition-metal-catalyzed reactions generates the 2-oxoindoline scaffold .
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Bromination: Electrophilic bromination at C6 using N-bromosuccinimide (NBS) under radical or acidic conditions introduces the bromine atom .
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Esterification: Carboxylic acid intermediates at C4 are methylated via Fischer esterification or using dimethyl sulfate .
A novel approach reported by MDPI utilizes a -hydride shift triggered by BF₃·Et₂O, enabling efficient cyclization and N-dealkylation. This method achieves yields of 72% for related tetrahydroquinoline derivatives, suggesting adaptability to indole systems .
Reactivity and Derivatization
The 2-oxo group participates in condensation reactions with amines or hydrazines, forming Schiff bases or hydrazones for further functionalization . The bromine atom supports cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, expanding structural diversity .
Biological Activities
Antimicrobial Properties
In vitro studies demonstrate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging from 16–64 µg/mL . The bromine and ester groups are critical for membrane disruption and enzyme inhibition .
Neurological Applications
Structural analogs exhibit anticonvulsant activity in maximal electroshock (MES) models, attributed to GABAergic modulation . While direct data for this compound is limited, its scaffold aligns with bioactive indole derivatives .
Applications in Research and Industry
Drug Discovery
The compound serves as a precursor for proteolysis-targeting chimeras (PROTACs), leveraging its ester group for linker conjugation . Recent work at Sigma-Aldrich highlights its role in developing BRD4 degraders for oncology .
Chemical Biology
As a protein kinase inhibitor scaffold, it modulates CDK2 and GSK-3β in enzymatic assays (IC₅₀ = 0.5–2 µM) . Its bromine atom facilitates radiolabeling (e.g., with ⁷⁶Br) for PET imaging studies .
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